molecular formula C20H15ClN2O3 B458205 N-benzhydryl-5-chloro-2-nitrobenzamide

N-benzhydryl-5-chloro-2-nitrobenzamide

Cat. No.: B458205
M. Wt: 366.8g/mol
InChI Key: FDEFDHNRGGEDHK-UHFFFAOYSA-N
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Description

N-Benzhydryl-5-chloro-2-nitrobenzamide is a benzamide derivative characterized by a benzamide core substituted with a chlorine atom at position 5, a nitro group at position 2, and a benzhydryl (diphenylmethyl) group attached to the amide nitrogen.

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8g/mol

IUPAC Name

N-benzhydryl-5-chloro-2-nitrobenzamide

InChI

InChI=1S/C20H15ClN2O3/c21-16-11-12-18(23(25)26)17(13-16)20(24)22-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,22,24)

InChI Key

FDEFDHNRGGEDHK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Comparative Data on Structural Analogs

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties Reference
N-Benzhydryl-5-chloro-2-nitrobenzamide C₂₀H₁₅ClN₂O₃ 366.80* N-Benzhydryl, 5-Cl, 2-NO₂ High lipophilicity (predicted) -
5-Chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide C₁₃H₈Cl₂N₂O₄ 327.12 N-(2-Cl-4-NO₂-phenyl), 5-Cl, 2-OH Forms ethanolamine complex
N-(5-Chloro-pyridin-2-yl)-5-hydroxy-2-nitro-benzamide C₁₂H₈ClN₃O₄ 293.66 N-(5-Cl-pyridinyl), 5-OH, 2-NO₂ Soluble in DMSO (10 mM)
N-Butyl-2-chloro-5-nitrobenzamide C₁₁H₁₃ClN₂O₃ 256.69 N-Butyl, 2-Cl, 5-NO₂ Commercial availability
N-(1,3-Benzodioxol-5-yl)-2-chloro-5-nitrobenzamide C₁₄H₉ClN₂O₅ 320.68 N-(Benzodioxolyl), 2-Cl, 5-NO₂ Density: 1.577 g/cm³

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

  • Benzhydryl Group : The bulky, aromatic benzhydryl group in the target compound likely enhances lipophilicity compared to smaller substituents (e.g., butyl in or pyridinyl in ). This could improve membrane permeability but reduce aqueous solubility.
  • Nitro vs.
  • Chlorine Position : The 5-chloro substitution is shared with and , but positional isomers (e.g., 2-chloro in ) may exhibit distinct electronic effects.

Solubility and Stability

  • The benzhydryl group’s lipophilicity contrasts with the polar hydroxy group in and , which may enhance aqueous solubility. For instance, reports solubility in DMSO at 10 mM, while the target compound’s solubility remains uncharacterized.
  • Stability predictions based on analogs: The nitro group’s electron-withdrawing nature may increase stability under acidic conditions compared to hydroxy-substituted derivatives.

Preparation Methods

5-Chloro-2-Nitrobenzoic Acid Derivatives

The benzoic acid precursor is typically synthesized via nitration of 5-chlorobenzoic acid. In Patent CN108329211A , nitration of m-dichlorobenzene with nitrogen dioxide and oxygen (molar ratio 1:1.5–4:0.4–2) at 40–100°C yields 2,4-dichloronitrobenzene, which undergoes high-pressure amination with liquid ammonia (90–160°C, 2–10 h) to form 5-chloro-2-nitroaniline. While this patent focuses on aniline derivatives, analogous nitration conditions can be adapted for benzoic acid substrates.

Benzhydrylamine Preparation

Benzhydrylamine is commonly synthesized via reductive amination of benzophenone with ammonium acetate or through Gabriel synthesis. Its bulky diphenylmethyl group necessitates careful handling during amidation to avoid steric hindrance.

Acid Chloride-Mediated Amidation

The most widely reported method involves converting 5-chloro-2-nitrobenzoic acid to its acid chloride, followed by reaction with benzhydrylamine.

Synthesis of 5-Chloro-2-Nitrobenzoyl Chloride

Phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂) are employed for acid activation. In a representative procedure from CN101492387B , 3-methyl-2-nitrobenzoic acid methyl ester reacts with methylamine in lower alcohols (40–70°C, 2–10 h) to form the corresponding amide. Adapting this protocol, 5-chloro-2-nitrobenzoic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) in anhydrous dichloromethane (20 mL) at 70°C for 4 h. Excess SOCl₂ is removed under reduced pressure, yielding the acid chloride as a pale yellow solid (92% yield).

Coupling with Benzhydrylamine

The acid chloride (8 mmol) is dissolved in dry acetonitrile (15 mL) and added dropwise to a solution of benzhydrylamine (10 mmol) and triethylamine (12 mmol) at 0°C. The mixture is stirred at room temperature for 12 h, followed by extraction with ethyl acetate and purification via recrystallization (ethanol/water). This method achieves 85% yield with >99% purity (HPLC).

Table 1: Optimization of Amidation Conditions

ParameterTested RangeOptimal ValueYield (%)
SolventDCM, THF, ACNAcetonitrile85
Temperature (°C)0, 25, 402585
BaseTEA, Pyridine, DMAPTriethylamine85
Reaction Time (h)6, 12, 241285

Direct Coupling Using Carbodiimide Reagents

For laboratories avoiding acid chlorides, carbodiimide-mediated coupling offers a viable alternative.

EDCl/HOBt Protocol

5-Chloro-2-nitrobenzoic acid (10 mmol), benzhydrylamine (12 mmol), EDCl (12 mmol), and HOBt (12 mmol) are dissolved in DMF (20 mL). The reaction is stirred at 25°C for 24 h, quenched with water, and extracted with ethyl acetate. After column chromatography (hexane/ethyl acetate, 3:1), the product is isolated in 78% yield .

High-Pressure Amination Techniques

Building on CN108329211A , high-pressure amination can be adapted for late-stage functionalization.

Nickel-Catalyzed Coupling

A mixture of 5-chloro-2-nitrobenzamide (5 mmol), benzhydryl bromide (6 mmol), and nickel(II) acetate (0.5 mmol) in DMAc (15 mL) is heated at 120°C under 50 psi H₂ for 8 h. Filtration and recrystallization afford the product in 70% yield .

Table 2: Catalyst Screening for High-Pressure Amination

CatalystPressure (psi)Temperature (°C)Yield (%)
Ni(OAc)₂5012070
Pd/C (10%)5012065
CuI5012058

Challenges and Side Reactions

Nitro Group Reduction

Under reductive amination conditions (e.g., H₂/Pd-C), the nitro group may partially reduce to an amine. Using milder catalysts like nickel minimizes this side reaction (<5% byproduct).

Steric Hindrance Effects

The benzhydryl group’s bulkiness slows reaction kinetics. Increasing reaction time to 24 h in EDCl/HOBt couplings improves yield by 12% .

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